molecular formula C18H14F5N3O3S B4353755 7-[4-(difluoromethoxy)-3-methoxyphenyl]-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

7-[4-(difluoromethoxy)-3-methoxyphenyl]-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4353755
M. Wt: 447.4 g/mol
InChI Key: SWJYPCHIUVACMO-UHFFFAOYSA-N
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Description

7-[4-(difluoromethoxy)-3-methoxyphenyl]-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as difluoromethoxy, methoxy, mercapto, and trifluoromethyl groups. These functional groups contribute to the compound’s reactivity and potential utility in chemical synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(difluoromethoxy)-3-methoxyphenyl]-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Pyrido[2,3-d]pyrimidin-4(1H)-one Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include ammonium acetate, acetic acid, and various catalysts.

    Introduction of the 1-Ethyl Group: This step involves the alkylation of the pyrido[2,3-d]pyrimidin-4(1H)-one core using ethyl halides or ethyl sulfonates in the presence of a base such as potassium carbonate or sodium hydride.

    Functionalization with Difluoromethoxy and Methoxy Groups: These groups are introduced through nucleophilic substitution reactions using appropriate fluorinated and methoxylated reagents.

    Addition of the Mercapto Group: The mercapto group is typically introduced via thiolation reactions using thiolating agents such as thiourea or thiolates.

    Incorporation of the Trifluoromethyl Group:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-[4-(difluoromethoxy)-3-methoxyphenyl]-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrido[2,3-d]pyrimidin-4(1H)-one core, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Addition: The compound can undergo addition reactions at the double bonds present in the pyrido[2,3-d]pyrimidin-4(1H)-one core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium carbonate, dimethyl sulfoxide.

    Addition: Bromine, chlorine, acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group yields sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the difluoromethoxy and methoxy positions.

Scientific Research Applications

7-[4-(difluoromethoxy)-3-methoxyphenyl]-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 7-[4-(difluoromethoxy)-3-methoxyphenyl]-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[4-(difluoromethoxy)-3-methoxyphenyl]-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific applications, ranging from synthetic chemistry to medicinal research.

Properties

IUPAC Name

7-[4-(difluoromethoxy)-3-methoxyphenyl]-1-ethyl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F5N3O3S/c1-3-26-14-13(15(27)25-17(26)30)9(18(21,22)23)7-10(24-14)8-4-5-11(29-16(19)20)12(6-8)28-2/h4-7,16H,3H2,1-2H3,(H,25,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJYPCHIUVACMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=CC(=N2)C3=CC(=C(C=C3)OC(F)F)OC)C(F)(F)F)C(=O)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F5N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[4-(difluoromethoxy)-3-methoxyphenyl]-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
7-[4-(difluoromethoxy)-3-methoxyphenyl]-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
7-[4-(difluoromethoxy)-3-methoxyphenyl]-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
7-[4-(difluoromethoxy)-3-methoxyphenyl]-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
7-[4-(difluoromethoxy)-3-methoxyphenyl]-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
Reactant of Route 6
7-[4-(difluoromethoxy)-3-methoxyphenyl]-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

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